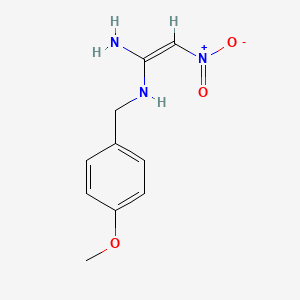

(Z)-N~1~-(4-甲氧基苄基)-2-硝基乙烯-1,1-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-methoxybenzyl alcohol , which is an organic compound used in various chemical reactions . It also seems to have a nitroethylene component, which is a type of nitro compound used in organic synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-methoxybenzyl compounds are generally synthesized through reactions involving 4-methoxybenzyl alcohol . The nitroethylene component could potentially be introduced through a nitration reaction .Chemical Reactions Analysis

4-Methoxybenzyl compounds are known to participate in various chemical reactions . They can act as reagents in the synthesis of semiconductors, nanosheets, and nanocrystals . The nitroethylene component could potentially participate in reactions involving the nitro group .Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol, a related compound, is a clear colorless to yellow liquid . Its exact physical and chemical properties would depend on the specific structure of the compound.科学研究应用

合成和催化性能

(Z)-N1-(4-甲氧基苄基)-2-硝基乙烯-1,1-二胺及其相关化合物因其在合成和催化中的潜在应用而受到研究。由 3-甲氧基-2-羟基苯甲醛和不同的二胺(包括 (Z)-N1-(4-甲氧基苄基)-2-硝基乙烯-1,1-二胺)合成的席夫碱配体已对其形成锰 (III) 络合物的可能性进行了探索。这些络合物表现出显着的过氧化物酶模拟活性,这对于某些化学反应的催化至关重要,包括 H2O2 介导的与 ABTS 的反应 (Bermejo 等,2017)。

缓蚀

(Z)-N1-(4-甲氧基苄基)-2-硝基乙烯-1,1-二胺的某些衍生物(如席夫碱)已对其缓蚀性能进行了评估。例如,N1,N1'-(1,4-苯撑)双(N4-(4-甲氧基亚苄基)苯-1,4-二胺) 等化合物在酸性溶液中对低碳钢表现出高抑制效率。抑制是通过这些化合物在金属表面上的吸附发生的,遵循 Langmuir 吸附等温线 (Singh & Quraishi,2016)。

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

Based on the structure of the compound and the known reactions at the benzylic position, it can be inferred that the compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways involving the enzymes mentioned above .

Pharmacokinetics

Similar compounds have shown potent inhibitory activity against certain enzymes, suggesting that they may have good bioavailability .

Result of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau, which are key features of alzheimer’s disease pathophysiology .

Action Environment

The reaction conditions for similar compounds have been tailored for specific applications .

属性

IUPAC Name |

(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXSBVKEORUYFG-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)